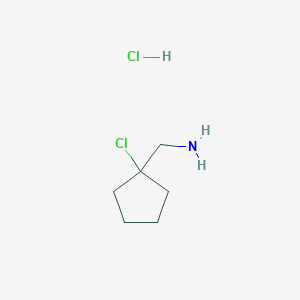

(1-Chlorocyclopentyl)methanaminehydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-Chlorocyclopentyl)methanaminehydrochloride is a chemical compound with the molecular formula C6H12ClN·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically found in a powdered form and is known for its stability under normal storage conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chlorocyclopentyl)methanaminehydrochloride involves the reaction of cyclopentylmethanamine with thionyl chloride to introduce the chlorine atom. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through recrystallization or other suitable methods to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

(1-Chlorocyclopentyl)methanaminehydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted cyclopentylmethanamines and their derivatives, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

(1-Chlorocyclopentyl)methanamine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the development of novel drugs with potentially enhanced therapeutic profiles.

Key Applications:

- Antidepressant Research : Compounds related to (1-Chlorocyclopentyl)methanamine hydrochloride have shown promise in modulating neurotransmitter systems, indicating potential antidepressant properties.

- Anticonvulsant Activity : Preliminary studies suggest that derivatives may exhibit anticonvulsant effects, making them candidates for further investigation in epilepsy treatment.

- Antimicrobial Properties : Research indicates that similar compounds possess antimicrobial activity, which could be harnessed for developing new antibiotics.

Biological Research

The compound is also utilized in biological studies to understand various mechanisms at play within cellular environments.

Notable Studies:

- Muscarinic Receptor Modulation : Research has explored the modulation of muscarinic receptors by (1-Chlorocyclopentyl)methanamine hydrochloride and its analogs, showing potential for cognitive enhancement applications.

- Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes, such as lysyl oxidase-like 2 (LOXL2), which is implicated in cancer metastasis and fibrosis.

Synthesis and Chemical Reactions

As a building block in organic synthesis, (1-Chlorocyclopentyl)methanamine hydrochloride can facilitate the creation of more complex molecules.

Synthetic Routes:

- The synthesis typically involves nucleophilic substitution reactions where the chlorinated cyclopentyl group reacts with various nucleophiles to form new compounds.

| Reaction Type | Example Products |

|---|---|

| Nucleophilic Substitution | Various amines and heterocycles |

| Coupling Reactions | Potential pharmaceutical intermediates |

Case Studies

Several case studies highlight the practical applications of (1-Chlorocyclopentyl)methanamine hydrochloride:

- Cognitive Enhancement : A study demonstrated that compounds similar to (1-Chlorocyclopentyl)methanamine hydrochloride improved cognitive deficits in animal models through muscarinic receptor modulation.

- Cancer Research : In vitro studies showed that derivatives effectively reduced cell proliferation in cancer cell lines, indicating potential anticancer properties.

- Fibrosis Models : Research involving hepatic stellate cells indicated that compounds could inhibit collagen synthesis, crucial for addressing liver fibrosis.

Wirkmechanismus

The mechanism of action of (1-Chlorocyclopentyl)methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (1-Cyclopentyl-3-piperidinyl)methanamine hydrochloride

- 1-[1-(Methoxymethyl)cyclopentyl]methanamine hydrochloride

- 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride

Uniqueness

(1-Chlorocyclopentyl)methanaminehydrochloride is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

Overview

(1-Chlorocyclopentyl)methanaminehydrochloride, with the CAS number 1379333-15-9, is a chemical compound that has garnered attention in various fields of research, particularly in neuropharmacology and medicinal chemistry. Its unique structural properties make it a subject of interest for studying biological activity and potential therapeutic applications.

- Molecular Formula : C6H12ClN·HCl

- Molecular Weight : 171.08 g/mol

- IUPAC Name : (1-Chlorocyclopentyl)methanamine hydrochloride

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a modulator of certain receptors, influencing neurotransmission and potentially exhibiting effects similar to known psychoactive substances. The specific pathways and mechanisms are still under investigation, but initial studies suggest involvement in:

- Dopaminergic pathways : Potentially influencing dopamine release and uptake.

- Serotonergic systems : Possible interactions with serotonin receptors.

Biological Activity Studies

Research has indicated that this compound may exhibit various biological activities:

Neuropharmacological Effects

- Animal Studies : In rodent models, the compound has been shown to affect locomotor activity, suggesting a stimulant effect similar to amphetamines. This was evidenced by increased movement in open field tests.

- Receptor Binding Assays : Preliminary data indicate that it may bind to dopamine and serotonin receptors, although specific binding affinities have yet to be fully characterized.

Medicinal Chemistry Applications

- Synthesis of Derivatives : The compound serves as a precursor for synthesizing other biologically active derivatives, which may enhance its pharmacological profile.

- Potential Therapeutic Uses : Ongoing research is exploring its potential for treating mood disorders and other neuropsychiatric conditions due to its structural similarities with known antidepressants.

Case Studies

A few notable case studies highlight the compound's potential:

-

Case Study on Locomotor Activity :

- Objective : To evaluate the stimulant effects of this compound in mice.

- Methodology : Mice were administered varying doses, and their locomotor activity was monitored using an open field apparatus.

- Findings : Increased activity was observed at higher doses, indicating a dose-dependent stimulant effect.

-

Case Study on Receptor Interaction :

- Objective : To assess the binding affinity of this compound for serotonin receptors.

- Methodology : Radiolabeled ligand binding assays were conducted using rat brain homogenates.

- Findings : The compound demonstrated moderate binding affinity for the 5-HT2A receptor subtype, suggesting potential psychoactive properties.

Data Table of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Locomotor Stimulation | Increased activity in rodents | |

| Serotonin Receptor Binding | Moderate affinity for 5-HT2A | |

| Dopaminergic Modulation | Potential influence on dopamine levels |

Eigenschaften

IUPAC Name |

(1-chlorocyclopentyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN.ClH/c7-6(5-8)3-1-2-4-6;/h1-5,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMMKXCWTCOMSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.